Reduced Amine Basicity (pKa) via Proximal CF3 Substitution
The placement of a strong electron-withdrawing CF3 group adjacent to the secondary amine nitrogen in 2-(trifluoromethyl)azetidine dramatically lowers its basicity (pKa) . The predicted conjugate acid pKa for 2-(trifluoromethyl)azetidine is approximately 4.6, compared to a pKa of ~11.3 for the unsubstituted parent compound, azetidine . This reduction of approximately 6.7 log units is a direct consequence of the inductive effect of the trifluoromethyl group and is a key design element for improving drug-like properties .
| Evidence Dimension | Amine Basicity (pKa of Conjugate Acid) |
|---|---|
| Target Compound Data | Calculated pKa ~4.6 (for 2-(trifluoromethyl)azetidine) |
| Comparator Or Baseline | pKa ~11.3 (for unsubstituted azetidine) |
| Quantified Difference | ΔpKa ≈ -6.7 log units |
| Conditions | In silico prediction / ACD/Labs calculation method for amine basicity. |
Why This Matters
Lower amine basicity is a recognized strategy to reduce off-target binding (e.g., to hERG channel), improve passive permeability, and mitigate phospholipidosis risk, making this compound a superior choice for optimizing ADME properties in drug discovery programs .
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